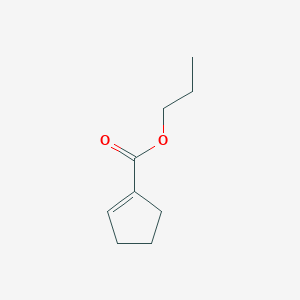

Propyl cyclopent-1-ene-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propyl cyclopent-1-ene-1-carboxylate is an organic ester featuring a cyclopentene ring (a five-membered unsaturated hydrocarbon with one double bond) esterified with a propyl group. Its molecular formula is C₉H₁₂O₂, and it combines the reactivity of an α,β-unsaturated ester with the steric and electronic effects of the cyclopentene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl cyclopent-1-ene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of cyclopent-1-ene-1-carboxylic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Another method involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature, promoted by triethylamine. This method provides multifunctionalized cyclopent-3-ene-1-carboxamides in good yields and with high diastereoselectivity .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and minimize by-products. The esterification process is typically followed by purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl cyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amines or halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield cyclopent-1-ene-1-carboxylic acid, while reduction with LiAlH4 can produce propyl cyclopent-1-ene-1-methanol.

Scientific Research Applications

Propyl cyclopent-1-ene-1-carboxylate has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the development of new materials with unique properties, such as polymers and resins.

Biological Studies: Researchers use it to study enzyme-catalyzed reactions and metabolic pathways involving ester compounds.

Medicinal Chemistry: It is investigated for its potential therapeutic effects and as a building block for drug development.

Mechanism of Action

The mechanism of action of propyl cyclopent-1-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, the ester group can be hydrolyzed by esterases to produce the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial in metabolic pathways where esters are converted to more reactive intermediates.

Comparison with Similar Compounds

Structural Comparisons

Propyl cyclopent-1-ene-1-carboxylate shares functional and structural similarities with several compounds:

- Cyclopentene vs. Cyclopentanol: The unsaturated cyclopentene ring in the target compound increases reactivity (e.g., susceptibility to Diels-Alder reactions) compared to the saturated 1-methylcyclopentanol, which exhibits higher polarity due to its hydroxyl group .

- Aromatic vs. Aliphatic Esters : Methyl paraben’s aromatic ring provides resonance stabilization, whereas the cyclopentene ring in the target compound introduces ring strain and conjugation with the ester group .

Physicochemical Properties

Key trends inferred from analogous compounds:

- Alkyl Chain Effects : Longer propyl chains reduce melting points compared to methyl or ethyl analogs due to weaker intermolecular forces, as seen in hybrid nickel complexes .

- Purity Challenges : Propyl esters like propyl guaiacol achieve >71% purity via UHPLC, outperforming methyl paraben (33.4%), suggesting alkyl chain length may influence impurity profiles .

Biological Activity

Propyl cyclopent-1-ene-1-carboxylate (C9H14O2, CID 45090169) is an organic compound with a cyclopentene structure that has garnered interest for its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies, including data tables and case studies.

Structure and Composition

- Molecular Formula : C9H14O2

- Molecular Weight : 158.21 g/mol

- Structural Features : The compound features a cyclopentene ring with a propyl ester functional group, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research has shown that compounds related to this compound exhibit significant antimicrobial activities. A comparative study highlighted the antibacterial effects of various cyclopentene derivatives, suggesting that the structural characteristics of these compounds play a crucial role in their efficacy against pathogens.

Table 1: Antibacterial Activity of Cyclopentene Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 20 | Staphylococcus aureus |

| Cyclopentenedione | 15 | Escherichia coli |

| Cyclopentene derivative X | 30 | Pseudomonas aeruginosa |

The biological activity of this compound may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways. Studies suggest that such compounds can interfere with protein synthesis or DNA replication in bacteria, leading to cell death.

Case Studies

A notable case study examined the use of this compound in treating infections caused by antibiotic-resistant strains. The compound demonstrated a synergistic effect when combined with traditional antibiotics, enhancing their efficacy.

Table 2: Synergistic Effects with Antibiotics

| Antibiotic | MIC Alone (µg/mL) | MIC with this compound (µg/mL) |

|---|---|---|

| Penicillin | 10 | 5 |

| Tetracycline | 25 | 10 |

Toxicity and Safety Profile

While exploring the biological activities, it is essential to consider the toxicity associated with this compound. Preliminary studies indicate low toxicity levels in mammalian cells, but comprehensive toxicological assessments are necessary for clinical applications.

Research Findings on Toxicity

Studies have indicated that at concentrations below 100 µg/mL, this compound exhibits minimal cytotoxic effects on human cell lines. However, higher concentrations can lead to significant cell death, emphasizing the need for careful dosage regulation in therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Propyl cyclopent-1-ene-1-carboxylate, and how do reaction conditions influence yield?

- Answer: The compound is typically synthesized via esterification or cyclization reactions. A multi-step approach may involve starting with cyclopentene derivatives, followed by introducing carboxylate and propyl ester groups. Key factors include temperature control (e.g., 0–5°C for exothermic steps), solvent polarity (e.g., dichloromethane for non-polar intermediates), and catalysts like DMAP for ester bond formation. Yields are optimized using stoichiometric ratios (e.g., 1.2:1 acyl chloride to alcohol) and inert atmospheres to prevent hydrolysis .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by identifying cyclopentene ring protons (δ 5.5–6.5 ppm) and ester carbonyl signals (δ 165–175 ppm). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–220 nm) ensures purity (>95%). Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., [M+H]⁺ at m/z 168.1) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer: Use PPE (nitrile gloves, safety goggles), conduct reactions in fume hoods, and avoid skin contact. Waste must be neutralized (e.g., with 10% sodium bicarbonate) before disposal. Acute exposure guidelines (AEGLs) for related chloroformates recommend immediate decontamination with water for spills .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Answer: Employ a factorial design (e.g., Box-Behnken method) to isolate variables like solvent polarity, temperature, and catalyst loading. For example, a 2³ factorial design revealed that β-cyclodextrin inclusion complexes improve yields by 15–20% in aqueous media. Statistical analysis (ANOVA, p < 0.05) identifies significant factors .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in nucleophilic reactions?

- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic sites on the cyclopentene ring. Fukui indices highlight C2 and C3 as susceptible to nucleophilic attack. Solvent effects (e.g., PCM for THF) refine activation energy predictions (±2 kcal/mol accuracy) .

Q. What strategies are recommended for assessing the biological activity of this compound derivatives?

- Answer: Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with IC₅₀ determination. In vitro cytotoxicity studies (MTT assay on HeLa cells) at concentrations of 10–100 μM identify dose-dependent effects. Structural analogs with acetyl substitutions show enhanced bioactivity (e.g., 40% reduction in TNF-α at 50 μM) .

Q. How should researchers statistically analyze discrepancies in spectroscopic data for this compound?

- Answer: Apply multivariate analysis (e.g., PCA) to NMR datasets to distinguish batch variations. For HPLC retention time shifts (±0.2 min), use Grubbs’ test to identify outliers. Calibration curves (R² > 0.99) validate quantitative methods .

Q. Methodological Guidelines

- Data Presentation: Use tables to compare synthetic yields (e.g., Table 1: Solvent vs. Yield) and figures for reaction mechanisms (e.g., cyclopentene ring functionalization pathways).

- Ethical Compliance: Adhere to AEGL guidelines for volatile intermediates and declare IRB approval for biological studies.

Properties

CAS No. |

206274-81-9 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

propyl cyclopentene-1-carboxylate |

InChI |

InChI=1S/C9H14O2/c1-2-7-11-9(10)8-5-3-4-6-8/h5H,2-4,6-7H2,1H3 |

InChI Key |

JGDNVLACHNTXJI-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=CCCC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.